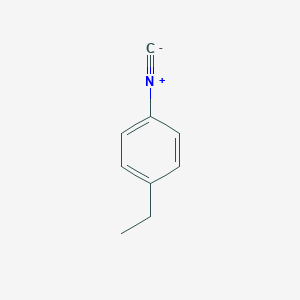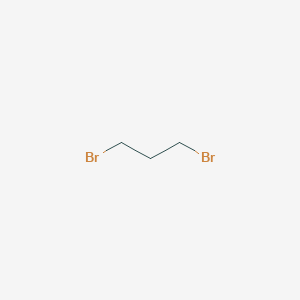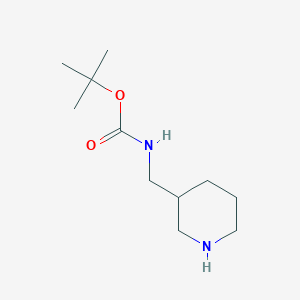
4-Ethylphenyl isocyanide
Übersicht
Beschreibung
4-Ethylphenyl isocyanate is a chemical compound with the linear formula C2H5C6H4NCO . It has a molecular weight of 147.17 . It is used in various chemical reactions due to its unique properties .
Synthesis Analysis
Isocyanates, including 4-Ethylphenyl isocyanate, can be prepared in good to excellent yields by treating alcohols, thiols, and trimethylsilyl ethers with triphenylphosphine/2,3-dichloro-5,6-dicyanobenzoquinone/Bu4NOCN in acetonitrile . This method is highly selective for the conversion of primary alcohols to alkyl isocyanates .
Molecular Structure Analysis
The molecular structure of 4-Ethylphenyl isocyanate consists of a benzene ring substituted with an ethyl group and an isocyanate group . The molecular formula is C9H9NO .
Chemical Reactions Analysis
Isocyanates, including 4-Ethylphenyl isocyanate, react with compounds containing alcohol (hydroxyl) groups to produce polyurethane polymers . They also exhibit unusual reactivity in organic chemistry, exemplified in the Ugi reaction .
Physical And Chemical Properties Analysis
4-Ethylphenyl isocyanate has a refractive index of 1.527 . It has a boiling point of 68 °C at 1 mmHg and a density of 1.024 g/mL at 25 °C . It also has a molar refractivity of 45.2 cm^3 .
Wissenschaftliche Forschungsanwendungen
Multicomponent Reactions and Libraries
Isocyanides, including 4-ethylphenyl isocyanide, are integral in the chemistry of multicomponent reactions (MCRs) like the Ugi four-component reaction (U-4CR). This versatility allows almost all combinations of educts to convert into products, making isocyanide chemistry a popular method in industry for discovering new products. The scope of isocyanide chemistry is vast and continues to see significant progress (Ugi, Werner, & Dömling, 2003).
Novel Isocyanide Applications in Organic Synthesis
4-(N-Phthalimido)phenyl isonitrile, a new isonitrile with remarkable properties, has shown potential in organic synthesis for creating amide derivatives. This demonstrates the evolving role of isocyanides in synthesizing pharmacophores and other compounds (Ayoup, Mansour, & Abdel-Hamid, 2023).
Polymerization Catalysts
Nickel(II) isocyanide complexes, including those with 4-ethylphenyl isocyanide, have been found effective as catalysts in the polymerization of ethylene. These complexes can significantly influence the molecular weight of the resulting polyethylene, demonstrating isocyanides' utility in materials science (Tanabiki et al., 2004).
Chirality Induction in Polymers
Studies have shown that isocyanide-based polymers can undergo optical activity induction through interactions with chiral stimuli. This highlights the potential of isocyanides in creating new functional materials with unique optical properties (Ishikawa, Maeda, & Yashima, 2002).
Advanced Organic Chemistry and Materials Science
The diverse applications of isocyanides in advanced organic chemistry and materials science are evident in their role in metal-catalyzed C-H bond functionalization. This versatility demonstrates isocyanides' potential in drug discovery and the synthesis of complex organic structures (Song & Xu, 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-ethyl-4-isocyanobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N/c1-3-8-4-6-9(10-2)7-5-8/h4-7H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADMGWKJOPIZBNE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60395727 | |
| Record name | Benzene,1-ethyl-4-isocyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
131.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethylphenyl isocyanide | |
CAS RN |
143063-89-2 | |
| Record name | Benzene,1-ethyl-4-isocyano- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60395727 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(E)-2-(4-methyl-1,3-thiazol-5-yl)ethenyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B121445.png)


![5-[(2S)-2-Aminopropyl]-2-methoxybenzenesulfonamide;hydrochloride](/img/structure/B121453.png)









